Demethoxycurcumin

Description

Overview of Demethoxycurcumin (B1670235) as a Curcuminoid

This compound is structurally similar to curcumin (B1669340), the most abundant curcuminoid, but differs by the presence of one less methoxy (B1213986) group on its aromatic ring. oup.comnih.gov This seemingly minor structural difference significantly influences its chemical and biological properties. oup.comnih.gov Commercial curcumin is typically a mixture of curcuminoids, with this compound constituting about 10–20% of the mix. wikipedia.org

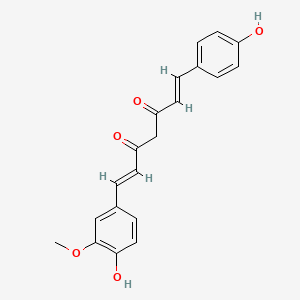

The curcuminoids, including this compound, are classified as diarylheptanoids. nih.gov this compound's chemical name is (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione. nih.govscbt.com Research has indicated that this compound possesses a range of beneficial pharmacological properties, including anti-inflammatory, neuroprotective, and antioxidant activities. researchgate.netnih.gov

Historical Context of Turmeric and Curcuminoid Research

The use of turmeric dates back nearly 4,000 years, with its roots in the Vedic culture of India, where it was used as a culinary spice, in religious ceremonies, and for its medicinal properties. pbs.orgresearchgate.net Ancient Indian Ayurvedic medicine recognized turmeric for its therapeutic qualities, using it to treat a variety of ailments. pbs.orgphytojournal.com Residues of turmeric, ginger, and garlic have been found in pots dating back to 2500 BCE. pbs.org

The scientific investigation of turmeric's components began in the 19th century. In 1815, Vogel and Pelletier first isolated a "yellow coloring-matter" from turmeric and named it curcumin. nih.govfrontiersin.org However, it wasn't until the 20th century that the chemical structures of the curcuminoids were fully elucidated. frontiersin.org Early research primarily focused on curcumin due to its abundance. nih.gov However, with advancements in analytical techniques, the other curcuminoids, this compound and bisthis compound (B1667434), were identified and their distinct properties began to be explored. taylorandfrancis.com Modern scientific interest in curcumin and its analogs has surged, with a dramatic increase in research articles published in recent decades. nih.gov

Significance of this compound in Contemporary Natural Product Research

In recent years, this compound has garnered significant attention from the scientific community. nih.govresearchgate.net One of the key reasons for this is its reported greater chemical stability at physiological pH compared to curcumin. nih.govnih.gov This enhanced stability may lead to better bioavailability, a significant challenge with curcumin. nih.govmdpi.com

Contemporary research is exploring the unique therapeutic potential of this compound in a variety of non-cancerous diseases. researchgate.netnih.gov Studies have investigated its role in mitigating oxidative stress, its anti-inflammatory effects, and its neuroprotective capabilities. researchgate.net The distinct biological activities of this compound, sometimes differing from or surpassing those of curcumin, make it a compound of high interest in the ongoing search for novel therapeutics from natural sources. researchgate.netmdpi.com

Comparative Analysis with Other Curcuminoids (Curcumin, Bisthis compound)

The three primary curcuminoids—curcumin, this compound, and bisthis compound—differ in the number of methoxy groups on their aromatic rings, which affects their biological activities. oup.comresearchgate.net Curcumin has two methoxy groups, this compound has one, and bisthis compound has none. oup.comresearchgate.net

This structural variation leads to differences in their therapeutic effects. For instance, in terms of suppressing TNF-induced NF-κB activation, a key inflammatory pathway, the potency is generally ranked as curcumin > this compound > bisthis compound. oup.comnih.gov Conversely, some studies suggest that this compound and bisthis compound may have comparable or even greater anti-proliferative activity against certain cancer cell lines than curcumin. mdpi.comnih.gov Furthermore, research indicates that this compound and bisthis compound might be more bioavailable than curcumin. mdpi.com

| Feature | Curcumin | This compound | Bisthis compound |

|---|---|---|---|

| Chemical Formula | C21H20O6 frontiersin.org | C20H18O5 wikipedia.orgraybiotech.com | C19H16O4 nih.gov |

| Molar Mass | 368.38 g/mol | 338.35 g/mol wikipedia.orgraybiotech.com | 308.33 g/mol |

| Number of Methoxy Groups | 2 oup.com | 1 oup.com | 0 oup.com |

| Relative Abundance in Turmeric | ~77% oup.com | ~17% oup.com | ~3% oup.com |

| Anti-inflammatory Activity (NF-κB suppression) | Highest oup.comnih.gov | Intermediate oup.comnih.gov | Lowest oup.comnih.gov |

| Relative Bioavailability | Lower mdpi.com | Higher mdpi.com | Higher mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTVQHVGMGKONQ-LUZURFALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873751 | |

| Record name | Demethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22608-11-3, 24939-17-1 | |

| Record name | Demethoxycurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22608-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethoxycurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethoxycurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024939171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Heptadiene-3,5-dione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETHOXYCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F8059T80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 °C | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Extraction, Isolation, and Synthesis Methodologies for Demethoxycurcumin

Advanced Extraction and Isolation Techniques from Curcuma longa

The rhizome of Curcuma longa is the primary source of curcuminoids, including demethoxycurcumin (B1670235). Various extraction techniques have been developed to efficiently isolate these compounds.

Pressurized Liquid Extraction (PLE): This method utilizes solvents under elevated pressure and temperature to enhance extraction efficiency. For this compound, PLE using acetone (B3395972) at 80°C for three cycles has been employed, yielding a crude extract from which this compound can be further isolated mdpi.com.

Supercritical Fluid Chromatography (SFC): SFC offers an environmentally friendly approach using supercritical carbon dioxide with co-solvents like methanol (B129727), often with the addition of an acid such as oxalic acid. This technique has demonstrated rapid and efficient separation of this compound from turmeric methanol extracts, achieving purities of approximately 91.1% researchgate.netnih.gov.

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that has proven effective for separating curcuminoids. A common solvent system for HSCCC involves a mixture of hexane (B92381), chloroform, methanol, and water (5:10:7.5:2.5, v/v), which allows for the isolation of this compound with purities exceeding 98% colab.wsresearchgate.netgoogle.com.

Column Chromatography: This remains a fundamental technique for isolating individual curcuminoids. Various stationary phases, such as silica (B1680970) gel, are used with different mobile phase compositions, including mixtures of dichloromethane, chloroform, methanol, ethyl acetate, and hexane winona.edumdpi.comoup.comresearchgate.net. For instance, a stepwise increase in methanol concentration on silica gel has been used to separate curcumin (B1669340), this compound, and bisthis compound (B1667434), yielding this compound with a purity of 98.6% ul.ie.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC is widely used for purifying natural products. Optimized methods, such as those using acetonitrile (B52724) and phosphate (B84403) buffer mobile phases, can achieve high resolution and purity for this compound colab.wsmdpi.com.

Table 1: Overview of Advanced Extraction and Isolation Techniques for this compound

| Technique | Solvent System / Conditions | Reported Purity (this compound) | Notes |

| Pressurized Liquid Extraction (PLE) | Acetone, 80°C, 3 cycles mdpi.com | 98% mdpi.com | Often followed by further purification steps like column chromatography and crystallization. |

| Supercritical Fluid Chromatography | Supercritical CO₂ with 8-15% Methanol, 10 mM oxalic acid, 80 mL/min researchgate.netnih.gov | 91.1% researchgate.netnih.gov | Effective for rapid separation directly from methanol extracts. |

| High-Speed Countercurrent Chr. (HSCCC) | Hexane/Chloroform/Methanol/Water (5:10:7.5:2.5, v/v) colab.wsresearchgate.netgoogle.com | >98% colab.wsresearchgate.netgoogle.com | Efficient separation from turmeric powder. |

| Column Chromatography | Stepwise increase in methanol concentration on silica gel ul.ie | 98.6% ul.ie | Used for separating the three major curcuminoids. |

| Preparative HPLC | Acetonitrile–phosphate buffer (54:46 v/v, 0.1 mM) colab.wsmdpi.com | Not explicitly stated for DMC | Widely used for purification, specific purity depends on method optimization. |

| Crystallization | Combination with chromatography; uses solvents like acetone, acetonitrile, 2-propanol mdpi.commdpi.com | Varies | Often used as a final purification step to achieve high purity. |

Synthetic Approaches for this compound and its Analogues

While this compound is naturally abundant in turmeric, synthetic routes are also explored, particularly for producing analogues with potentially enhanced properties or for understanding the biosynthetic pathways.

Biosynthetic Pathway: The biosynthesis of curcuminoids in Curcuma longa involves enzymes like Diketide-CoA synthase (DCS) and Curcumin synthase (CURS) ijfmr.comresearchgate.netwikipedia.orgmdpi.comnih.gov. DCS catalyzes the formation of feruloyldiketide-CoA from feruloyl-CoA and malonyl-CoA. Subsequently, CURS enzymes (CURS1, CURS2, CURS3) condense these diketide-CoA intermediates with starter substrates (like feruloyl-CoA) to produce curcuminoids, including this compound wikipedia.org. Different CURS isoforms exhibit varying substrate specificities, influencing the final curcuminoid composition wikipedia.org.

Chemical Synthesis: this compound can be synthesized through condensation reactions. One approach involves reacting aromatic aldehydes, such as vanillin (B372448) and anisaldehyde, with β-diketones like acetylacetone (B45752) derivatives, often facilitated by catalysts and specific reaction conditions ijpsonline.comacs.orgcurcumin.co.nz. For example, reacting vanillin and anisaldehyde with acetylacetonedifluoroboronite and a base catalyst can yield isomeric forms of this compound ijpsonline.com. Solvent-free synthetic methods have also been developed, offering greener alternatives for producing curcuminoids and their analogues acs.org. Synthetic efforts also focus on creating analogues by modifying the structural motifs of curcumin to explore structure-activity relationships curcumin.co.nznih.govmdpi.com.

Table 2: Key Enzymes and Chemical Synthesis Approaches for this compound

| Approach/Enzyme | Key Reactants/Substrates | Product / Outcome | Reference(s) |

| Biosynthesis | |||

| Diketide-CoA Synthase (DCS) | Feruloyl-CoA, Malonyl-CoA | Feruloyldiketide-CoA | ijfmr.comresearchgate.netwikipedia.orgmdpi.comnih.gov |

| Curcumin Synthase (CURS) | Feruloyldiketide-CoA, Feruloyl-CoA | This compound (via CURS2, CURS3) | ijfmr.comwikipedia.org |

| Chemical Synthesis | |||

| Condensation Reaction | Vanillin, Anisaldehyde, Acetylacetonedifluoroboronite, n-BuNH₂ | Isomeric forms of this compound | ijpsonline.com |

| Solvent-Free Synthesis | Vanillin, Acetylacetone, Boron trioxide | Curcumin (and potentially analogues) | acs.org |

| Analogue Synthesis | Aldehydes, β-diketones, modified structural motifs | Various curcumin analogues (e.g., dimethoxycurcumin) | curcumin.co.nzmdpi.com |

Development of High-Purity this compound Samples

Achieving high purity for this compound is essential for accurate research and reliable applications. This is typically accomplished through a combination of extraction and purification techniques.

Multi-step Purification: A common strategy involves initial extraction using methods like PLE or conventional solvent extraction, followed by chromatographic separation (column chromatography, HSCCC, or Prep-HPLC) and often a final crystallization step mdpi.commdpi.com.

Chromatographic Purity: Techniques like HSCCC and column chromatography have demonstrated the ability to yield this compound with purities exceeding 98% colab.wsresearchgate.netgoogle.comul.ie. Preparative TLC has also been used in conjunction with column chromatography to achieve purities of >98% oup.comasianpubs.org.

Crystallization: Crystallization from suitable solvents, such as acetone or 2-propanol, can further enhance the purity of this compound obtained from chromatographic fractions mdpi.commdpi.com. Studies have shown that combinations of chromatography and crystallization can yield highly pure curcuminoids mdpi.commdpi.com.

Supercritical Fluid Chromatography (SFC): SFC has emerged as an efficient method for separating curcuminoids, providing good purity levels in a single step researchgate.netnih.gov.

The development of high-purity this compound samples relies on the careful selection and optimization of these extraction, isolation, and purification methodologies. The choice of technique often depends on the desired scale, cost-effectiveness, and the specific purity requirements for downstream use.

Compound List:

this compound (DMC)

Curcumin (CUR)

Bisthis compound (BDMC)

Feruloyl-CoA

Malonyl-CoA

Feruloyldiketide-CoA

Curcuminoid diketide-CoA esters

Pharmacological Activities and Therapeutic Potential of Demethoxycurcumin

Anticancer Research

Emerging research has highlighted the potential of demethoxycurcumin (B1670235) as an anticancer agent. Its activity is attributed to its ability to modulate various cellular processes involved in cancer development and progression.

This compound exerts its anticancer effects primarily through the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death, in various cancer cell lines.

Studies have demonstrated that this compound can halt the cell cycle at the G2/M phase, a critical checkpoint for cell division. In human colorectal cancer cells (HCT116), treatment with this compound led to a significant accumulation of cells in the G2/M phase. This cell cycle arrest prevents cancer cells from dividing and proliferating. The mechanism behind this arrest involves the modulation of key regulatory proteins. For instance, this compound has been shown to decrease the expression of cyclin-dependent kinase 1 (CDK1) and cyclin B1, proteins that are essential for the G2/M transition. Furthermore, it can induce the phosphorylation of checkpoint kinase 2 (Chk2) and inhibit the activity of cell division cycle 25C (CDC25C), further contributing to G2/M arrest.

A fundamental mechanism by which this compound induces apoptosis is through the activation of caspase pathways. Caspases are a family of protease enzymes that play a crucial role in the execution phase of apoptosis. Research has shown that this compound treatment leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7, in various cancer cell lines. The activation of these caspases triggers a cascade of events that dismantle the cell in a controlled manner.

Furthermore, this compound can induce apoptosis through the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. The released cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9 and initiates the caspase cascade.

The apoptotic activity of this compound is further regulated by its influence on the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptotic pathway. Studies have consistently shown that this compound upregulates the expression of pro-apoptotic proteins such as Bax. Bax promotes apoptosis by permeabilizing the outer mitochondrial membrane. Conversely, this compound downregulates the expression of anti-apoptotic proteins like Bcl-2, which normally function to inhibit apoptosis. The resulting increase in the Bax/Bcl-2 ratio shifts the cellular balance towards apoptosis, facilitating the death of cancer cells.

This compound has been shown to induce DNA damage in cancer cells, a critical trigger for apoptosis. One of the key markers of DNA double-strand breaks is the phosphorylation of the histone variant H2A.X, forming γ-H2A.X. Treatment with this compound has been observed to increase the levels of γ-H2A.X in cancer cells. Additionally, this compound can induce the phosphorylation of the tumor suppressor protein p53. Phosphorylated p53 is activated and can then trigger cell cycle arrest or apoptosis in response to DNA damage, preventing the propagation of cells with genomic instability.

A hallmark of apoptosis is the fragmentation of DNA, which can be detected by flow cytometry as an increase in the population of cells in the sub-G1 phase of the cell cycle. This sub-G1 peak represents cells with a DNA content of less than 2n, a characteristic of apoptotic cells. Numerous studies have reported a significant increase in the sub-G1 cell population in various cancer cell lines following treatment with this compound, providing further evidence of its apoptosis-inducing capabilities.

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings |

| HCT116 | Colorectal Cancer | Induction of G2/M phase arrest; increased p-H2A.X and p-p53. |

| A549 | Lung Cancer | Activation of caspase-3 and caspase-9; increased Bax/Bcl-2 ratio. |

| C6 | Glioma | Induction of mitochondrial apoptosis; release of cytochrome c. |

Inhibition of Cancer Cell Migration and Invasion

This compound (DMC) has been identified in multiple studies as a potent inhibitor of cancer cell migration and invasion, which are critical processes in tumor metastasis. Research indicates that DMC can suppress the movement and spread of various cancer cells, including those from breast cancer, glioblastoma, and lung cancer. nih.goviiarjournals.orgajol.info For instance, in studies involving the human breast cancer cell line MDA-MB-231, this compound was shown to effectively inhibit cell adhesion, migration, and invasion. nih.gov Similarly, investigations on human glioblastoma multiforme (GBM) 8401 cells demonstrated that DMC significantly suppressed both cell migration and invasion. iiarjournals.org These anti-metastatic properties are attributed to its ability to modulate multiple molecular pathways involved in the metastatic cascade. iiarjournals.org

Downregulation of Extracellular Matrix Degradation Enzymes (e.g., MMP-2, MMP-9, urokinase)

A key mechanism by which this compound hinders cancer cell invasion is through the downregulation of enzymes that degrade the extracellular matrix (ECM). The ECM provides structural support to surrounding cells, and its breakdown is a necessary step for cancer cells to invade neighboring tissues. Matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, and the urokinase plasminogen activator (uPA) system are crucial for this degradation process.

Research has shown that this compound can significantly decrease the levels and activity of these enzymes. In human fibrosarcoma cells, both this compound and bisthis compound (B1667434) demonstrated higher potency than curcumin (B1669340) in decreasing the secretion of uPA, active-MMP-2, and MMP-9. nih.gov In human breast cancer cells, treatment with DMC resulted in decreased levels of MMP-9, membrane type-1 matrix metalloproteinase (MT1-MMP), and uPA. nih.gov Furthermore, studies on glioblastoma GBM 8401 cells confirmed that this compound reduces the levels of MMP-2 and MMP-9, contributing to its anti-invasive effects. iiarjournals.org The suppression of active MMP-2 has been linked to the inhibition of MT1-MMP and Tissue Inhibitor of Metalloproteinases-2 (TIMP-2), which are involved in the activation of pro-MMP-2. nih.gov

Table 1: Effect of this compound on Extracellular Matrix Degradation Enzymes

| Cell Line | Enzyme | Effect |

|---|---|---|

| Human Fibrosarcoma | uPA, active-MMP-2, MMP-9 | Decreased secretion nih.gov |

| MDA-MB-231 (Breast Cancer) | MMP-9, MT1-MMP, uPA | Decreased levels nih.gov |

Impact on Cell Adhesion Molecules (e.g., ICAM-1, CD147, N-cadherin, E-cadherin)

This compound also influences the expression of cell adhesion molecules, which play a pivotal role in cell-cell and cell-matrix interactions during metastasis. The modulation of these molecules can affect a cancer cell's ability to detach from the primary tumor and adhere to new sites.

In human breast cancer cells, this compound has been found to reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov In the context of glioblastoma multiforme, studies on GBM 8401 cells revealed that this compound treatment led to a decrease in N-cadherin levels while simultaneously increasing the levels of E-cadherin. iiarjournals.org The switch from E-cadherin to N-cadherin expression is a hallmark of the epithelial-mesenchymal transition (EMT), a process that enhances migratory and invasive capabilities. By promoting E-cadherin and reducing N-cadherin, this compound may help to reverse this transition, thereby inhibiting metastasis. This is further supported by findings on a related compound, bisthis compound, which was shown to upregulate E-cadherin and downregulate vimentin in highly metastatic lung cancer cells. nih.gov

Table 2: Effect of this compound on Cell Adhesion Molecules

| Cell Line | Adhesion Molecule | Effect |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | ICAM-1 | Reduced expression nih.gov |

| GBM 8401 (Glioblastoma) | N-cadherin | Reduced levels iiarjournals.org |

Chemosensitization and Radiosensitization Research

The potential of curcuminoids, including this compound, to enhance the efficacy of conventional cancer therapies like chemotherapy and radiotherapy is an active area of research. Curcumin, the most studied compound in this class, has been shown to act as a radiosensitizer, making cancer cells more susceptible to radiation-induced cell death while potentially protecting normal cells from radiation damage. nih.govresearchgate.net This dual action is highly desirable in cancer treatment. researchgate.net

The mechanisms behind this radiosensitizing effect are linked to curcumin's ability to modulate various signaling pathways, including the suppression of the pro-survival factor NF-κB, which is often activated by radiation. nih.govresearchgate.net While much of the existing research has focused on curcumin, the findings suggest a strong potential for its analogs. The structural and functional similarities between curcumin and this compound imply that DMC may also possess chemosensitizing and radiosensitizing properties, representing a promising avenue for future investigation to improve therapeutic outcomes in cancer treatment. mdpi.com

Specific Cancer Types Under Investigation

Glioblastoma multiforme is the most aggressive type of malignant brain tumor in adults. iiarjournals.org this compound has shown significant anti-cancer properties against GBM cells in vitro and in vivo. mdpi.comnih.gov In studies using the human GBM 8401 cell line, DMC was found to inhibit cancer cell proliferation, migration, and invasion. iiarjournals.orgresearchgate.net The underlying mechanism for these effects involves the inhibition of critical signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are instrumental in cell survival and metastasis. iiarjournals.orgiiarjournals.org

Furthermore, in a xenograft animal model where nude mice were inoculated with GBM 8401 cells, oral administration of this compound effectively suppressed tumor growth without causing a significant impact on the body weight of the mice. nih.gov These findings suggest that this compound may serve as a potential anti-metastasis agent for the treatment of human glioblastoma. iiarjournals.org

Table 3: Summary of this compound's Effects on Glioblastoma Multiforme (GBM) Cells

| Cell Line | Effect | Mechanism |

|---|---|---|

| GBM 8401 | Inhibition of proliferation, migration, and invasion iiarjournals.orgmdpi.com | Inhibition of PI3K/Akt and NF-κB signaling pathways iiarjournals.orgiiarjournals.org |

This compound has also been investigated for its therapeutic potential in lung cancer. Research on the human lung cancer cell line A549 has shown that DMC exerts anticancer effects by inducing apoptosis (programmed cell death) and substantially inhibiting cell migration and invasion. ajol.info The mechanism of action in these cells is linked to the targeting of the PI3K/AKT/m-TOR signaling pathway. ajol.info

Studies using curcuminoid extracts containing this compound have been conducted on both A549 and NCI-H460 non-small cell lung cancer lines. nih.govresearchgate.net The results indicated that the extracts possessed an inhibitory effect on the growth of both cell lines, with H460 cells showing greater susceptibility. nih.gov These findings highlight this compound as a promising anti-lung cancer agent. ajol.info

Table 4: Summary of this compound's Effects on Lung Cancer Cells

| Cell Line | Effect | Mechanism |

|---|---|---|

| A549 | Induction of apoptosis, inhibition of migration and invasion ajol.info | Targeting of PI3K/AKT/m-TOR signaling pathway ajol.info |

Breast Cancer (e.g., MDA-MB-231, TNBC cells)

This compound (DMC) has demonstrated significant cytotoxic effects on breast cancer cells, particularly the MDA-MB-231 cell line. nih.govnih.gov Notably, its efficacy is more pronounced in triple-negative breast cancer (TNBC) cells when compared to estrogen receptor (ER)-positive or HER2-overexpressing breast cancer cells. nih.gov Interestingly, nonmalignant MCF-10A cells appear unaffected by DMC treatment. nih.gov

The mechanism of action in TNBC cells involves the activation of AMPK. nih.gov This activation leads to the inhibition of eukaryotic initiation factor 4E-binding protein-1 (4E-BP1) signaling and mRNA translation through the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov Furthermore, DMC decreases the activity and expression of lipogenic enzymes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC). nih.gov DMC's influence extends to multiple downstream pathways of AMPK, including the dephosphorylation of Akt, which helps to bypass the feedback activation of Akt often seen with mTOR inhibition. nih.gov Additionally, DMC has been shown to suppress LPS-induced IL-6 production, which in turn blocks subsequent Stat3 activation. nih.gov It also sustains epidermal growth factor receptor (EGFR) activation by inhibiting the phosphatases PP2a and SHP-2. nih.gov

| Cell Line | Key Findings |

| MDA-MB-231 | DMC exhibits potent cytotoxic effects and inhibits adhesion, migration, and invasion. nih.govnih.gov |

| TNBC cells | DMC shows more efficient cytotoxic effects compared to other breast cancer subtypes. nih.gov |

| MCF-10A (nonmalignant) | Unaffected by DMC treatment. nih.gov |

Oral Squamous Cell Carcinoma

In oral squamous cell carcinoma (OSCC) cells, such as SCC-9 and HSC-3, this compound has been shown to induce apoptotic cell death. researchgate.net Morphological characteristics of apoptosis, including nuclear fragmentation and condensation, have been observed in these cells following treatment with DMC. researchgate.net Studies utilizing Annexin-V and propidium iodide double-staining flow cytometry have quantitatively confirmed the induction of apoptosis in a dose-dependent manner. researchgate.net Curcumin and its analogues, including DMC, have been noted for their potential in inducing both autophagic and apoptotic activity in oral cancer cells. nih.gov

Colon Cancer (e.g., HT29, SW-620 cells)

Research on a curcumin analogue, (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH), has provided insights into its effects on colon cancer cell lines HT29 and SW620. nih.govnih.gov DMCH was found to inhibit the proliferation of both cell lines in a time-dependent manner, with a more pronounced inhibitory effect observed in the highly metastatic SW620 cells compared to the more adhesive HT29 cells. nih.gov The inhibitory concentrations (IC50) for DMCH were determined to be 7.50 ± 1.19 µg/mL in SW620 cells and 9.80 ± 0.55 µg/mL in HT29 cells. nih.govresearchgate.net

The mode of cell death induced by DMCH was identified as apoptosis, characterized by distinct morphological features. nih.govnih.gov Flow cytometry analysis confirmed this, showing an increase in the sub-G0/G1 population and a shift from viable cells to early and late apoptotic populations in treated cells. nih.govnih.gov A greater number of apoptotic cells were observed in the treated SW620 cells. nih.gov Further investigation into the molecular mechanism revealed an upregulation of pro-apoptotic proteins Bax and Bad, and a downregulation of the anti-apoptotic protein Livin in both cell lines. nih.govnih.gov These findings suggest the potential of curcumin analogues to target metastatic colon cancer cells. nih.gov

| Cell Line | Compound | Key Findings |

| HT29 | DMCH | Inhibition of proliferation and induction of apoptosis. nih.gov |

| SW620 | DMCH | More pronounced inhibition of proliferation and higher induction of apoptosis compared to HT29. nih.gov |

Prostate Cancer (e.g., PC-3 cells)

This compound has demonstrated efficient cytotoxic effects on prostate cancer PC-3 cells. nih.gov Its anti-proliferative activity is linked to the activation of AMPK, which in turn reduces the activity and/or expression of lipogenic enzymes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC). nih.gov DMC, along with the AMPK activator AICAR, has been shown to down-regulate heat shock protein (HSP) 70 and increase the activity of the pro-apoptotic effector, caspase-3. nih.gov

Furthermore, DMC has been observed to sustain the activation of the epidermal growth factor receptor (EGFR) by suppressing the phosphatases PP2a and SHP-2. nih.gov It also enhances the interaction between EGFR and Cbl and promotes the tyrosine phosphorylation of Cbl, suggesting a role in EGFR down-regulation. In addition to inhibiting proliferation, DMC has been found to induce G2/M phase arrest and apoptosis in PC-3 cells, potentially through the activation of the caspase-3 pathway. spandidos-publications.com The compound also significantly reduces the migration and invasion of PC-3 cells, an effect that may be partially attributed to the suppression of MMP-2 activity. spandidos-publications.com

Ovarian Cancer

In the context of ovarian cancer, this compound has been shown to inhibit cell proliferation and induce apoptosis in ovarian cancer cells. nih.gov One of the key mechanisms identified is the inactivation of the IRS2/PI3K/Akt signaling pathway. nih.gov Research has also highlighted the role of microRNAs, specifically miR-551a, which is typically down-regulated in ovarian cancer tissues and cell lines. nih.gov Overexpression of miR-551a has been found to inhibit cell proliferation and promote apoptosis. nih.gov Luciferase assays have confirmed that miR-551a targets IRS2, thereby exerting its tumor-suppressive function. nih.gov Significantly, treatment with this compound leads to an up-regulation of miR-551a, which in turn suppresses IRS2. nih.gov

Studies have also explored the potential of DMC to enhance the efficacy of conventional chemotherapy. In both cisplatin-sensitive (A2780) and cisplatin-resistant (A2780cp) ovarian cancer cell lines, DMC, alone and in combination with curcumin and cisplatin (B142131), inhibited cell proliferation and induced early apoptosis. iiarjournals.org Gene expression analysis revealed that the combination treatments, particularly the triple combination, synergistically reduced the expression of GSTP-1 and miR-133b, which are implicated in cisplatin resistance. iiarjournals.org

Cervical Cancer

This compound has demonstrated anti-tumor effects in human cervical cancer cells. In vitro studies have shown that DMC can inhibit the metastatic activity of HeLa cells. iiarjournals.org Specifically, it has been found to suppress cell movement, migration, and invasion. iiarjournals.org The underlying mechanism appears to involve the inhibition of the NF-ĸB pathway. iiarjournals.org Western blotting has revealed that DMC treatment leads to a significant reduction in the protein levels of GRB2, MMP-2, ERK1/2, N-cadherin, and Ras, while increasing the levels of E-cadherin. iiarjournals.org

In vivo studies using a HeLa cell xenograft model in nude mice have further substantiated the anti-cancer potential of DMC. iiarjournals.orgnih.gov Administration of DMC at doses of 30 and 50 mg/kg significantly reduced both tumor volume and tumor weight without causing adverse effects on the body weight of the mice. iiarjournals.org Another study has indicated that DMC represses the growth of cervical cancer cells by upregulating Peroxisome proliferator-activated receptor γ (PPARγ), which in turn regulates proliferation and apoptosis. nih.gov

Osteosarcoma

This compound has been shown to inhibit cell proliferation and induce apoptosis in human osteosarcoma cells, specifically the MG-63 cell line. The compound induced cell death in a dose-dependent manner, with an estimated IC50 value of 54.4 µM. Treatment with DMC resulted in nuclear condensation, a hallmark of apoptosis. The apoptotic process in MG-63 cells was found to be mediated by both the death receptor-mediated extrinsic pathway, involving the expression of Fas and activation of caspase-8 and caspase-3, and the mitochondria-mediated intrinsic pathway. This is supported by the observed downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins Bax and Bad.

Renal Cell Carcinoma (RCC)

This compound (DMC) has demonstrated notable anti-cancer properties in the context of renal cell carcinoma. Research indicates that DMC can induce apoptosis, or programmed cell death, in human renal carcinoma Caki cells. nih.gov This process is mediated through the production of reactive oxygen species (ROS), the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-3. nih.gov When compared to its parent compound, curcumin, and another analogue, bis-demethoxycurcumin, DMC was found to be the most potent at reducing cell viability and inducing apoptosis in these cells. nih.gov

Further studies involving the 786-O human renal adenocarcinoma cell line have corroborated the cytotoxic and antiproliferative effects of this compound. nih.gov In these cells, DMC was observed to induce monopolar spindle formation and mitotic arrest, which are critical disruptions to the cell division cycle. nih.gov The induction of apoptosis by DMC in this cell line was found to be regulated by the decrease in the anti-apoptotic mRNA BCL-xL, leading to the activation of caspase-9 and caspase-3/7. nih.gov

In addition to its direct effects, this compound has been investigated for its potential to sensitize RCC cells to other cancer therapies. Curcumin has been shown to enhance the pro-apoptotic effects of TNF-related apoptosis-inducing ligand (TRAIL), a cytokine that can selectively target cancer cells, by overcoming TRAIL resistance. mdpi.com As a curcumin analogue with potentially better bioavailability, DMC is being explored for similar synergistic effects with TRAIL to reduce RCC cell viability and migration. mdpi.comdntb.gov.ua

Table 1: Research Findings of this compound in Renal Cell Carcinoma

| Cell Line | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Caki cells | Induced apoptosis and reduced cell viability more potently than curcumin and bis-demethoxycurcumin. | Mediated by production of Reactive Oxygen Species (ROS), release of mitochondrial cytochrome c, and activation of caspase-3. | nih.gov |

| 786-O cells | Exhibited cytotoxic, antiproliferative, and genotoxic effects; induced mitotic arrest. | Delayed apoptosis induction regulated by decreased BCL-xL mRNA and subsequent activation of caspase-9 and caspase-3/7. | nih.gov |

| ACHN cells | Investigated as a potential compound to overcome TRAIL resistance in kidney cancer cells. | Potential synergy with TRAIL to reduce cell viability and migration, possibly involving an increase in TRAIL receptor (DR4) expression. | mdpi.com |

Anti-inflammatory Research

This compound is recognized for its significant anti-inflammatory properties, which are attributed to its ability to interfere with multiple molecular targets and signaling pathways involved in the inflammatory response.

Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways that regulate the expression of inflammatory genes. Research has shown that curcuminoids, including DMC, can inhibit the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and STAT signaling pathways. scispace.com The anti-inflammatory activity of DMC in lipopolysaccharide (LPS)-activated N9 microglial cells is linked to its ability to block the activation of NF-κB and MAPKs. nih.gov This modulation is partly due to its potent capacity to down-regulate the production of intracellular reactive oxygen species (iROS) derived from NADPH oxidase. nih.gov By targeting these central pathways, DMC effectively dampens the inflammatory cascade.

Suppression of Pro-inflammatory Mediators (e.g., TNF-α, NO, IL-1β, IL-6)

A primary mechanism of this compound's anti-inflammatory action is the suppression of key pro-inflammatory mediators. In studies using LPS-activated N9 microglial cells, DMC was shown to significantly inhibit the production of nitric oxide (NO). nih.gov It also effectively decreased the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β) at both the protein and transcriptional levels in a manner dependent on its concentration. nih.gov Compared to curcumin, DMC exhibited stronger inhibitory activity on the production of both NO and TNF-α in activated primary microglia. nih.gov Furthermore, curcuminoids as a group are known to exert anti-inflammatory effects by inhibiting pathways responsible for the expression of interleukin-6 (IL-6). scispace.com

Table 2: Effect of this compound on Pro-inflammatory Mediators

| Mediator | Model System | Observed Effect | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | LPS-activated N9 microglial cells | Significant suppression of production. | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | LPS-activated N9 microglial cells | Concentration-dependent decrease in expression at protein and transcriptional levels. | nih.gov |

| Interleukin-1-beta (IL-1β) | LPS-activated N9 microglial cells | Concentration-dependent decrease in expression at protein and transcriptional levels. | nih.gov |

| Interleukin-6 (IL-6) | General (Curcuminoids) | Inhibition of expression via NFκB, MAPK, and STAT signaling pathways. | scispace.com |

Inhibition of NF-κB Activation

The transcription factor NF-κB is a critical regulator of genes involved in inflammation and immunity. nih.gov this compound has been shown to be a potent inhibitor of NF-κB activation. nih.govnih.gov Its mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By blocking this step, DMC inhibits the translocation of NF-κB from the cytosol into the nucleus. nih.gov This prevents NF-κB from binding to DNA and initiating the transcription of pro-inflammatory genes. Studies comparing curcuminoids have shown that the potency for suppressing TNF-induced NF-κB activation follows the order of curcumin > DMC > bisthis compound, highlighting the role of the methoxy (B1213986) groups on the phenyl ring in this activity. oup.com The anti-inflammatory properties of DMC are largely attributed to this inhibition of NF-κB activity. nih.gov

Regulation of iNOS and COX-2 Expression

This compound also targets key enzymes responsible for producing inflammatory mediators. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The inhibition of NO production by DMC is achieved by inhibiting both the protein and mRNA expression of iNOS. nih.gov Similarly, DMC has been found to downregulate COX-2 expression. nih.govnih.gov In a model of inflamed human intestinal mucosa, DMC's ability to decrease NO production was directly linked to its downregulation of iNOS at both the mRNA and protein levels. waocp.org This dual inhibition of iNOS and COX-2 expression is a cornerstone of this compound's anti-inflammatory properties. nih.gov

PPAR-γ Activation and its Role in Anti-inflammation

This compound (DMC) exerts significant anti-inflammatory effects, partly through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key nuclear receptor in the regulation of inflammation and metabolism. nih.govusda.gov Research indicates that the beneficial anti-inflammatory effects of curcuminoids, including DMC, appear to be mediated by the upregulation of PPAR-γ. nih.govresearchgate.net

Studies have demonstrated that DMC significantly increases the expression of PPARγ. benthamdirect.com This increased expression is crucial for inhibiting inflammatory pathways. For instance, DMC has been shown to inhibit the lipopolysaccharide (LPS)-stimulated expression of key components of the NLRP3 inflammasome, such as NLRP3, pro-caspase-1, and pro-IL-1β. benthamdirect.com The inhibitory effects of DMC on NF-κB, a central mediator of inflammation, and on the priming of the NLRP3 inflammasome were found to be nullified by a specific PPARγ antagonist, confirming the essential role of PPARγ in DMC's anti-inflammatory mechanism. benthamdirect.com By activating PPARγ, DMC effectively targets multiple stages of the inflammatory response, from signaling pathway activation to the production of inflammatory cytokines. benthamdirect.com

| Mechanism | Effect of this compound (DMC) | Reference |

|---|---|---|

| PPARγ Expression | Significantly increases PPARγ expression. | benthamdirect.com |

| NLRP3 Inflammasome Priming | Inhibits LPS-induced priming and subsequent activation. | benthamdirect.com |

| NF-κB Pathway | Inhibits LPS-stimulated phosphorylation and nuclear translocation of p65 NF-κB. | benthamdirect.com |

| Pro-inflammatory Proteins | Inhibits the expression of NLRP3, pro-caspase-1, and pro-IL-1β. | benthamdirect.com |

Impact on Glutathione (B108866) (GSH) Status

This compound plays a role in modulating the cellular antioxidant defense system, including the status of glutathione (GSH), a critical thiol antioxidant. Depletion of GSH is a key feature in conditions involving oxidative stress, such as in neurodegenerative diseases. nih.gov Research on curcuminoids has shown they can protect against the consequences of GSH depletion. nih.gov

Attenuation of Lung Inflammation

This compound, as a component of curcumin, contributes to the attenuation of lung inflammation. nih.gov Dietary administration of curcumin, which contains a significant percentage of this compound, has been shown to effectively suppress COPD-like airway inflammation in mouse models. nih.govresearchgate.net

Mechanistically, curcuminoids have been observed to markedly suppress the increased levels of neutrophil chemoattractants and reduce the influx of neutrophils into the bronchoalveolar lavage fluid of mice exposed to inflammatory stimuli. nih.gov In a mouse model of particulate matter-induced pulmonary injury, curcumin treatment alleviated alveolar damage, decreased immune cell infiltration, and reduced the production of pro-inflammatory cytokines in lung tissue. nih.gov These therapeutic effects are linked to the ability of curcuminoids to suppress oxidative stress and inflammatory activation in macrophages, key cells in lung inflammation. nih.gov Further studies suggest these actions may be mediated by inhibiting signaling pathways like NF-κB. nih.govbohrium.com

Neuroprotective Research

Mitigation of Oxidative Stress and Mitochondrial Dysfunction in Neurons

Mitochondrial dysfunction and oxidative stress are primary toxic events that lead to the death of dopaminergic neurons in neurodegenerative conditions like Parkinson's disease. nih.govelsevierpure.comresearchgate.net this compound has demonstrated a potent ability to counteract these processes. nih.govnih.gov

In studies involving the neurotoxin rotenone, which induces oxidative damage by inhibiting the mitochondrial electron transport chain, DMC treatment was shown to significantly attenuate oxidative stress. phcog.comnih.gov Research on SH-SY5Y neuroblastoma cells revealed that rotenone exposure leads to a significant increase in reactive oxygen species (ROS) and a loss of mitochondrial membrane potential (MMP). nih.govconsensus.app Pretreatment with DMC effectively counteracted these effects, preserving mitochondrial function. nih.govnih.gov DMC's neuroprotective action is linked to its antioxidant properties, which are potentially enhanced by the presence of a methoxy group on its phenyl ring. nih.gov By mitigating oxidative stress and preventing mitochondrial collapse, DMC helps protect neuronal cells from apoptotic death. nih.gov

Reduction of Neurochemical Deficits

A hallmark of Parkinson's disease is the progressive loss of dopaminergic neurons, leading to a significant depletion of dopamine (B1211576) in the striatum. phcog.com This neurochemical deficit is directly responsible for the motor dysfunctions associated with the disease. nih.gov

Research has shown that this compound can effectively ameliorate these neurochemical deficits. In animal models where Parkinson's-like symptoms were induced by the neurotoxin rotenone, administration of the toxin caused a significant reduction in striatal dopamine levels. nih.govelsevierpure.com Co-treatment with DMC, however, successfully attenuated this rotenone-induced dopamine depletion. nih.govnih.gov Drugs capable of ameliorating dopamine depletion are considered to have neuroprotective potential. The ability of DMC to enhance depleted dopamine levels is believed to be a key component of its neuroprotective effect, contributing to the improvement of behavioral and motor functions in rotenone-intoxicated animals. nih.gov

| Parameter | Effect of Rotenone | Effect of this compound (DMC) Co-treatment | Reference |

|---|---|---|---|

| Striatal Dopamine (DA) Levels | Significant reduction | Ameliorated the depletion | nih.gov |

| Motor Function | Impairment and dysfunction | Improved behavioral status | nih.gov |

| Oxidative Stress | Increased | Attenuated oxidative stress markers | nih.govelsevierpure.com |

| Inflammatory Markers | Enhanced expression | Diminished expression | phcog.comelsevierpure.com |

Protection Against Neurotoxin-Induced Neurotoxicity (e.g., Rotenone, Lead, Aβ, Scopolamine)

This compound has demonstrated significant protective effects against neurotoxicity induced by a variety of neurotoxins. nih.govnih.gov Its antioxidant and anti-inflammatory properties are central to this neuroprotective activity. nih.gov

The most extensively studied model is rotenone-induced neurotoxicity, which mimics features of Parkinson's disease. In both in vitro studies using SH-SY5Y neuroblastoma cells and in vivo animal models, DMC pretreatment significantly reduced rotenone-induced cell death and neurodegeneration. nih.govnih.gov It protects against rotenone's toxic effects by preserving mitochondrial function, reducing oxidative stress, and inhibiting apoptotic pathways. nih.govelsevierpure.com

Beyond rotenone, research has indicated broader applications. Studies on curcuminoids, including DMC, have shown they can:

Reduce lead-induced memory deficits in male Wistar rats. nih.gov

Protect neuronal cells from amyloid-β (Aβ) insult , a key factor in Alzheimer's disease. DMC was found to be particularly effective in enhancing the expression of anti-apoptotic proteins like Bcl-xL and Bcl-2 in this context. nih.gov

These findings highlight that DMC offers a promising therapeutic avenue for combating neurodegenerative processes triggered by various environmental and endogenous neurotoxins. nih.govelsevierpure.com

Modulation of Apoptotic Pathways in Neurodegenerative Contexts

This compound (DMC) has demonstrated neuroprotective effects through the modulation of apoptotic pathways, which are critical in the progression of neurodegenerative diseases. In a cellular model of Parkinson's disease using rotenone-induced neurotoxicity in SH-SY5Y neuroblastoma cells, pretreatment with DMC significantly reduced cell death in a dose-dependent manner. nih.govnih.gov Rotenone exposure is known to induce apoptosis by increasing reactive oxygen species (ROS), causing a loss of mitochondrial membrane potential, and prompting the release of cytochrome c. nih.gov Research has shown that DMC counteracts these effects. nih.gov

The anti-apoptotic properties of this compound are linked to its ability to modulate the expression of key proteins in the apoptotic cascade. Studies have indicated that in the context of neurotoxicity, this compound can decrease the expression of pro-apoptotic markers while increasing the expression of anti-apoptotic markers. nih.gov While much of the research on the anti-apoptotic effects of curcuminoids has focused on cancer, where apoptosis is induced in malignant cells, the findings in neurodegenerative models suggest a protective role for this compound in preserving neuronal cells from apoptotic death. nih.govnih.gov

Enhancement of Cognitive Function and Memory

This compound has shown potential in enhancing cognitive function and memory. In a study involving mice with scopolamine-induced memory impairment, chronic oral administration of DMC was found to ameliorate learning and memory deficits. mdpi.com The efficacy of this compound was evaluated using the passive avoidance test and the Morris water maze, standard behavioral assays for assessing memory. mdpi.com

The results from the passive avoidance test indicated that mice treated with scopolamine, a substance known to induce amnesia, had significantly shorter reaction latencies compared to the control group. mdpi.com However, mice that received this compound showed a significant increase in latency times, suggesting an improvement in learning and memory. mdpi.com These findings point to the potential of this compound as a therapeutic agent for cognitive deficits.

Effect of this compound on Scopolamine-Induced Memory Impairment

| Treatment Group | Latency of Reaction (seconds) | Significance vs. Scopolamine-Treated Control |

|---|---|---|

| Vehicle-Treated Normal | 115.0 ± 36.6 | p < 0.001 |

| Scopolamine-Treated Control | 25.2 ± 10.0 | - |

| DMC-Treated | 65.9 ± 12.4 | p < 0.05 |

Data from a passive avoidance test showing that this compound (DMC) significantly improved the latency of reaction in mice with scopolamine-induced memory impairment. mdpi.com

Improvement of Motor Dysfunctions

This compound has been shown to ameliorate motor deficits in animal models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons and subsequent motor dysfunction. nih.gov In a study using a rotenone-induced rat model of Parkinson's, oral administration of this compound attenuated motor dysfunctions. mdpi.com Rotenone treatment is known to cause neurochemical deficits, oxidative stress, and inflammation, leading to motor impairments. mdpi.com

The administration of this compound was found to counteract these effects, suggesting a neuroprotective role in the context of Parkinson's disease. mdpi.com The improvement in motor function is a significant finding, as it points to the potential of this compound in managing the debilitating motor symptoms associated with this neurodegenerative condition. nih.gov

Effects on Choline (B1196258) Acetyltransferase (ChAT) Activity

Research has demonstrated that this compound can positively influence the activity of Choline Acetyltransferase (ChAT), an enzyme crucial for the synthesis of the neurotransmitter acetylcholine. frontiersin.org Deficits in cholinergic neurotransmission are a hallmark of Alzheimer's disease and other cognitive disorders. frontiersin.org In a study on scopolamine-induced memory impairment in mice, chronic treatment with this compound was found to significantly increase ChAT activity. frontiersin.org

The this compound-treated group showed a 33.03% increase in ChAT activity compared to the control group. frontiersin.org This finding suggests that the memory-enhancing effects of this compound may be mediated, at least in part, by its ability to reverse the reduction in hippocampal ChAT expression. frontiersin.org By boosting the cholinergic system, this compound may help to alleviate the cognitive symptoms associated with neurodegenerative diseases. frontiersin.org

Reversal of Amyloid Pathology

The role of this compound in reversing amyloid pathology, a key feature of Alzheimer's disease, is an area of ongoing investigation. While curcumin has been shown to inhibit the aggregation of amyloid-β (Aβ) peptides and promote the disaggregation of existing amyloid plaques, the specific contribution of this compound is still being elucidated. mdpi.comnih.gov

A study investigating the effects of curcumin and this compound on the internal ribosome entry site (IRES) of the amyloid-β precursor protein (APP) and tau protein found that curcumin was more effective in inhibiting both APP and tau IRES-dependent translation. nih.gov However, the same study noted that this compound was able to inhibit the phosphorylation of tau protein at specific sites (pS(262) and pS(396)). nih.gov Tau hyperphosphorylation is a critical step in the formation of neurofibrillary tangles, another hallmark of Alzheimer's disease. This suggests that this compound may have a distinct mechanism of action in mitigating Alzheimer's pathology, focusing on the tau protein.

Impact on Synaptic Plasticity and Neuronal Survival

The impact of this compound on synaptic plasticity and neuronal survival is understood primarily through its neuroprotective properties and its relationship to the broader class of curcuminoids. Curcumin has been found to promote neurogenesis and enhance synaptic plasticity, which are crucial for learning and memory. researchgate.netmdpi.com It is believed that these effects are mediated through the upregulation of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and the modulation of signaling pathways involved in neuronal survival and growth. researchgate.net

Given that this compound shares structural similarities with curcumin and exhibits potent antioxidant and anti-inflammatory properties, it is plausible that it also contributes to the maintenance of synaptic plasticity and the promotion of neuronal survival. nih.gov Studies have shown that this compound can protect neurons from cell death in models of neurodegenerative diseases. nih.govmdpi.com By reducing oxidative stress and inflammation, this compound helps to create a more favorable environment for neuronal function and survival. However, more direct research is needed to specifically delineate the mechanisms by which this compound impacts synaptic plasticity.

Antioxidant Research

This compound is a potent antioxidant, although its activity can vary depending on the specific assay used. Comparative studies have shown that its antioxidant capacity is generally considered to be slightly lower than that of curcumin but higher than that of bisthis compound. nih.gov The antioxidant activity of these compounds is attributed to their chemical structure, particularly the phenolic hydroxyl groups and the β-diketone moiety.

In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, this compound has demonstrated significant antioxidant activity. One study reported an IC50 value of 12.46 ± 0.02 µg/mL for this compound, which was 28% higher than that of bisthis compound (17.94 ± 0.06 µg/mL). nih.gov Another comparative analysis found that the DPPH scavenging activity followed the order of curcumin > this compound > bisthis compound. phcog.com

Beyond direct radical scavenging, this compound has also been shown to enhance the activities of endogenous antioxidant enzymes. In a study on rotenone-induced neurotoxicity, co-treatment with this compound improved the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). By bolstering the cellular antioxidant defense system, this compound helps to mitigate oxidative stress and protect against cellular damage.

Comparative Antioxidant Activity of Curcuminoids (DPPH Assay)

| Compound | IC50 (µg/mL) |

|---|---|

| This compound (DMC) | 12.46 ± 0.02 |

| Bisthis compound (BDM) | 17.94 ± 0.06 |

Data from a DPPH assay showing the comparative antioxidant activity of this compound (DMC) and Bisthis compound (BDM). A lower IC50 value indicates greater antioxidant activity. nih.gov

Mechanism of Free Radical Scavenging

The primary mechanism by which this compound exerts its antioxidant effect is through the donation of a hydrogen atom to neutralize free radicals. researchgate.net This process is facilitated by the phenolic hydroxyl group on its molecular structure. researchgate.net Studies suggest that the ortho-methoxyphenolic group plays a significant role in this radical scavenging activity. researchgate.netnih.gov The reaction can proceed through a sequential proton loss electron transfer (SPLET) process, which may be initiated at the β-diketone moiety of the molecule. nih.gov By donating a hydrogen atom, this compound acts as a chain-breaking antioxidant, effectively terminating the cascade of oxidative reactions. scispace.com

Modulation of Reactive Oxygen Species (ROS) Generation

This compound exhibits a dual role in the modulation of reactive oxygen species (ROS). While it is known for its ability to scavenge existing free radicals, some studies have shown it can also induce ROS generation in certain cell types, such as human glioma cells, which can lead to apoptosis. researchgate.net Conversely, other research indicates that some of the key biological activities of curcuminoids, including their anti-inflammatory and anti-proliferative effects, function through a ROS-independent mechanism. This suggests that this compound's therapeutic actions are not solely dependent on its ability to modulate cellular ROS levels.

Enhancement of Endogenous Antioxidant Systems (e.g., Nrf2/HO-1 Pathway)

This compound can bolster the body's intrinsic antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net Under conditions of oxidative stress, Nrf2 is a key transcription factor that regulates the expression of numerous cytoprotective genes. renibus.commdpi.com Upon activation by compounds like this compound, Nrf2 dissociates from its cytoplasmic inhibitor, Kelch-like ECH-associated protein 1 (Keap1), and translocates into the nucleus. mdpi.comnih.gov Inside the nucleus, Nrf2 binds to a specific DNA sequence known as the Antioxidant Response Element (ARE), which triggers the transcription of various antioxidant and detoxification enzymes, most notably Heme Oxygenase-1 (HO-1). mdpi.comfrontiersin.org This upregulation of the Nrf2/HO-1 pathway enhances the cell's capacity to neutralize oxidative threats and maintain redox homeostasis.

Comparative Antioxidant Potency

Multiple studies have compared the antioxidant potency of this compound to its parent compound, curcumin, and its other natural analog, bisthis compound. The general finding across various antioxidant assays is that this compound has lower antioxidant activity than curcumin but higher activity than bisthis compound. researchgate.net This difference is attributed to the number of methoxy groups on the phenolic rings, which influences the molecule's hydrogen-donating ability. nih.gov

Research using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay has demonstrated this hierarchy. For instance, one study reported that this compound was approximately two times less potent than curcumin in scavenging DPPH radicals. scispace.com Another study quantified the 50% inhibitory concentration (IC50), with lower values indicating greater potency. mdpi.com The capacity to trap peroxyl radicals also follows this trend, with this compound being less effective than curcumin but more effective than bisthis compound. nih.gov

| Compound | Assay | Result | Reference |

|---|---|---|---|

| This compound | DPPH Radical Scavenging (IC50) | 53.4 µM | scispace.com |

| Curcumin | DPPH Radical Scavenging (IC50) | 35.1 µM | scispace.com |

| Bisthis compound | DPPH Radical Scavenging (IC50) | >200 µM | scispace.com |

| This compound | DPPH Radical Scavenging (IC50) | 12.46 µg/mL | mdpi.com |

| Bisthis compound | DPPH Radical Scavenging (IC50) | 17.94 µg/mL | mdpi.com |

| This compound | Peroxyl Radical Trapping (n value) | 2.0 | nih.gov |

| Curcumin | Peroxyl Radical Trapping (n value) | 2.7 | nih.gov |

| Bisthis compound | Peroxyl Radical Trapping (n value) | 1.4 | nih.gov |

Antimicrobial Research

This compound has been investigated for its potential to combat pathogenic bacteria, particularly drug-resistant strains.

Antibacterial Mechanisms (e.g., disruption of transpeptidase, inhibition of glycopeptide synthesis)

The antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA) is a significant area of research. One of its primary mechanisms is the inhibition of Penicillin-Binding Protein 2a (PBP2a). nih.govmdpi.comproquest.com PBP2a is a transpeptidase enzyme that is crucial for the synthesis of the bacterial cell wall, and its presence is the main cause of resistance to β-lactam antibiotics in MRSA. nih.gov By hindering the translation of PBP2a, this compound compromises the bacterium's ability to build and maintain its cell wall, thereby reversing its resistance to methicillin. nih.govmdpi.com This disruption of transpeptidase activity effectively impedes the synthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.net Furthermore, studies have shown that this compound can act synergistically with conventional antibiotics, enhancing their efficacy against resistant strains. mdpi.com

Effect on Bacterial Growth Phases

This compound's impact on bacterial growth varies depending on the bacterial species and whether it is used alone or in combination with other agents. researchgate.net When used as a standalone agent against MRSA, it exhibits an inhibitory effect, with a minimum inhibitory concentration (MIC) of 62.5 µg/mL. mdpi.comresearchgate.net Time-kill assays, which measure the rate of bacterial killing over time, provide insight into its effect on different growth phases. These assays demonstrate that while this compound alone can slow bacterial proliferation, its combination with antibiotics like gentamicin leads to a potent synergistic and bactericidal effect. mdpi.com This combination significantly reduces the number of viable bacteria during the logarithmic growth phase, leading to complete inhibition of growth after 16 to 24 hours. mdpi.com

| Treatment | Bacterial Strain | Time Point | Observation | Reference |

|---|---|---|---|---|

| This compound (DMC) alone | MRSA ATCC 33591 | 0-24 hours | Bacterial growth was inhibited but not eliminated. | mdpi.com |

| Gentamicin (GEN) alone | MRSA ATCC 33591 | 0-24 hours | Bacterial count remained similar to the control group, showing little efficacy. | mdpi.com |

| DMC + GEN (Combination) | MRSA ATCC 33591 | 16 hours | No surviving bacteria were detected. | mdpi.com |

| DMC + GEN (Combination) | Clinical MRSA DPS-2 | 24 hours | A significant reduction in viable bacteria compared to single-agent treatment. | mdpi.com |

Activity against Specific Bacterial Strains (e.g., E. coli, S. aureus, S. dysenteriae)

This compound (DMC) has demonstrated notable antimicrobial activity against a range of pathogenic bacteria. Research has focused on its efficacy against both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional antibiotics.

Studies investigating the antibacterial properties of this compound have determined its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium. Against multiple strains of Methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections, this compound exhibited a consistent MIC of 62.5 μg/mL. mdpi.comresearchgate.netnih.gov This indicates its potential as an agent for addressing difficult-to-treat MRSA infections. mdpi.com

Further research has explored its activity against other bacterial species. One study reported varying levels of susceptibility, with MIC values of 512 μg/mL for Escherichia coli, and 1024 μg/mL for both Staphylococcus aureus and Shigella dysenteriae. researchgate.net The antibacterial mechanism of this compound is thought to involve the disruption of the bacterial cell wall. It is proposed that this compound combines with transpeptidase, an enzyme crucial for the synthesis of glycopeptides, thereby blocking the formation of the cell wall. researchgate.net Depending on the bacterial species, this compound has been observed to interfere with different phases of bacterial growth. researchgate.net

| Bacterial Strain | Reported MIC (μg/mL) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 | mdpi.comnih.gov |

| Escherichia coli | 512 | researchgate.net |

| Staphylococcus aureus | 1024 | researchgate.net |

| Shigella dysenteriae | 1024 | researchgate.net |

Potential Synergism with Antibiotics

A significant area of investigation is the synergistic potential of this compound with existing antibiotic agents. This approach aims to enhance the efficacy of conventional antibiotics, potentially reversing resistance and reducing the required concentrations for therapeutic effect.

Research has shown that this compound can act synergistically with β-lactam antibiotics against resistant bacterial strains. proquest.com When combined with gentamicin, this compound was found to reduce the MIC of the antibiotic against seven different MRSA strains by a factor of 4 to 16. mdpi.comproquest.com This enhanced effectiveness suggests that this compound may help overcome resistance mechanisms in MRSA. mdpi.com The mechanism behind this synergy involves the inhibition of key resistance-related proteins. Studies have shown that this compound can hinder the translation of penicillin-binding protein 2a (PBP2a), a protein that allows S. aureus to resist β-lactam antibiotics. mdpi.comresearchgate.net By inhibiting PBP2a, this compound restores the bacterium's susceptibility to these drugs. proquest.com

| Antibiotic | Bacterial Strain | Observed Effect | Reference |

|---|---|---|---|

| Gentamicin (GEN) | Methicillin-resistant S. aureus (MRSA) | 4 to 16-fold reduction in the MIC of Gentamicin | mdpi.comproquest.com |

| Oxacillin (OXA) | Methicillin-resistant S. aureus (MRSA) | Investigated for synergistic antibacterial effect | mdpi.com |

| Ampicillin (AMP) | Methicillin-resistant S. aureus (MRSA) | Investigated for synergistic antibacterial effect | mdpi.com |

Other Potential Therapeutic Applications

Antiviral Potential (e.g., Monkeypox)

Beyond its antibacterial properties, this compound has emerged as a compound of interest for its potential antiviral applications, particularly against the monkeypox virus (Mpox). ugr.es The re-emergence of monkeypox has highlighted the need for new therapeutic options, and natural compounds are being explored for their antiviral capabilities. nih.gov